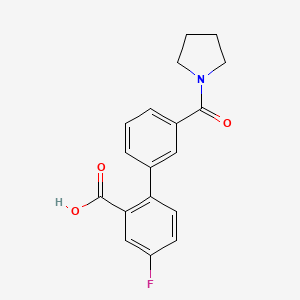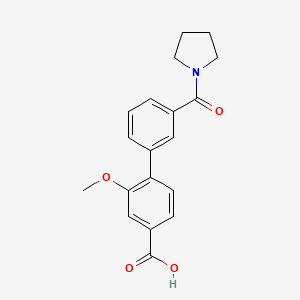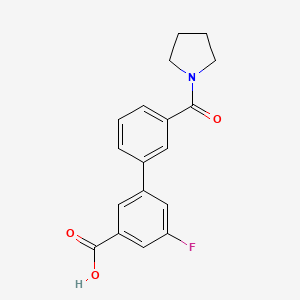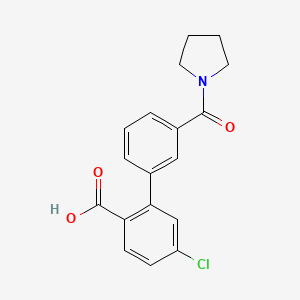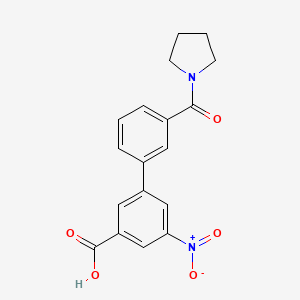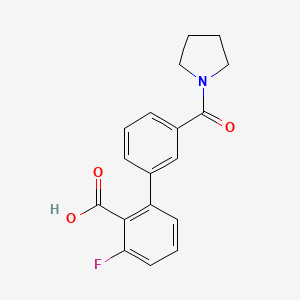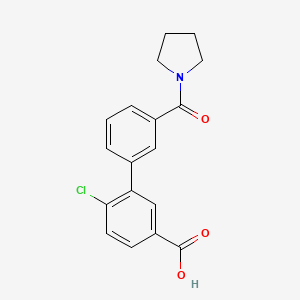
4-Chloro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95%
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Chloro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid, 95% (also known as 4-CPCB) is an organic compound belonging to the class of carboxylic acids. It is a white, crystalline solid with a melting point of 130-132°C. 4-CPCB is soluble in common organic solvents such as chloroform, acetone, and ethanol. It is used in the synthesis of a variety of organic compounds, including pharmaceuticals, dyes, and food additives.
科学研究应用
4-CPCB has been used in a variety of scientific research applications. It has been used to study the structure-activity relationships of various organic compounds, as well as to synthesize a variety of organic compounds, including pharmaceuticals, dyes, and food additives. 4-CPCB has also been used to study the effects of organic compounds on cells, as well as to study the effects of various drugs on cellular metabolism.
作用机制
4-CPCB is believed to act as a proton donor in the body, which helps to regulate the pH of cells. It is also believed to act as a chelating agent, which helps to bind and remove metals from the body. Additionally, 4-CPCB is believed to act as an antioxidant, which helps to protect cells from oxidative damage.
Biochemical and Physiological Effects
4-CPCB has been found to have a variety of biochemical and physiological effects. It has been shown to have anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, 4-CPCB has been found to have antioxidant, cytotoxic, and anti-cancer properties. It has also been found to have neuroprotective and anti-diabetic effects.
实验室实验的优点和局限性
The main advantage of using 4-CPCB in laboratory experiments is its high purity (95%) and its ability to be easily synthesized. Additionally, 4-CPCB is relatively inexpensive and is readily available. However, there are some limitations to using 4-CPCB in laboratory experiments. It is not very soluble in water, which can make it difficult to use in certain experiments. Additionally, it can be toxic if ingested, so it should be handled with care.
未来方向
There are a number of potential future directions for research involving 4-CPCB. These include further research into its anti-inflammatory, anti-bacterial, and anti-fungal properties. Additionally, further research into its antioxidant, cytotoxic, and anti-cancer properties is warranted. Additionally, further research into its neuroprotective and anti-diabetic effects is needed. Finally, further research into its ability to bind and remove metals from the body is also needed.
合成方法
4-CPCB can be synthesized from the reaction of 4-chlorobenzoyl chloride and 3-pyrrolidinylcarbonylphenylbenzene in the presence of an acid catalyst. The reaction takes place in an aqueous solution of the catalyst, such as sulfuric acid, at a temperature of 80-100°C. The reaction produces 4-CPCB in a yield of 95%.
属性
IUPAC Name |
4-chloro-3-[3-(pyrrolidine-1-carbonyl)phenyl]benzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16ClNO3/c19-16-7-6-14(18(22)23)11-15(16)12-4-3-5-13(10-12)17(21)20-8-1-2-9-20/h3-7,10-11H,1-2,8-9H2,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXZSJKJXWYNCBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)C2=CC=CC(=C2)C3=C(C=CC(=C3)C(=O)O)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30692114 |
Source


|
| Record name | 6-Chloro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
329.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-3-(3-pyrrolidinylcarbonylphenyl)benzoic acid | |
CAS RN |
1261936-34-8 |
Source


|
| Record name | 6-Chloro-3'-(pyrrolidine-1-carbonyl)[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30692114 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



